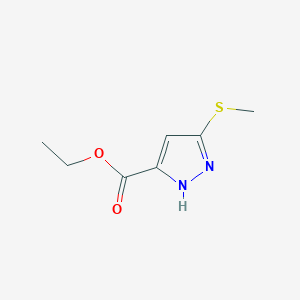![molecular formula C12H13ClN2 B13491764 rac-[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine](/img/structure/B13491764.png)
rac-[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine is a compound that features a cyclopropyl group attached to an indole ring, which is further substituted with a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Leimgruber–Batcho indole synthesis . This method involves the cyclization of o-nitrotoluene derivatives to form the indole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
rac-[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while substitution of the chlorine atom can yield various substituted indole derivatives.
Aplicaciones Científicas De Investigación
rac-[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: This compound and its derivatives are investigated for their potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of rac-[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
rac-[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine is unique due to the presence of the cyclopropyl group, which can impart different chemical and biological properties compared to other indole derivatives. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H13ClN2 |
|---|---|
Peso molecular |
220.70 g/mol |
Nombre IUPAC |
[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H13ClN2/c13-8-1-2-9-11(6-15-12(9)4-8)10-3-7(10)5-14/h1-2,4,6-7,10,15H,3,5,14H2/t7-,10+/m0/s1 |
Clave InChI |
CYOMCPFGGQTNOQ-OIBJUYFYSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1C2=CNC3=C2C=CC(=C3)Cl)CN |
SMILES canónico |
C1C(C1C2=CNC3=C2C=CC(=C3)Cl)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



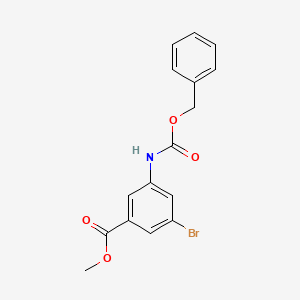
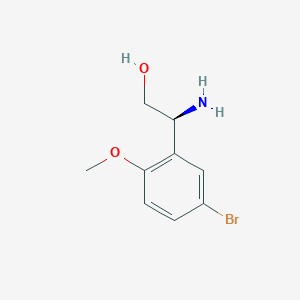

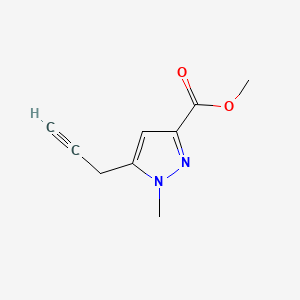
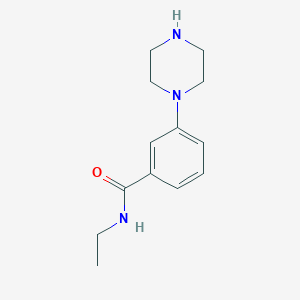
![3-[7-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13491713.png)

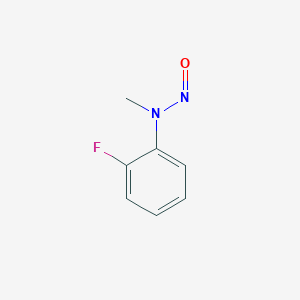
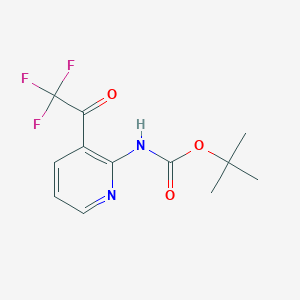

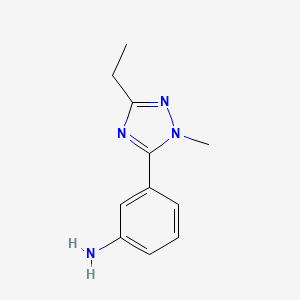
![2-[3-(Hydroxymethyl)pyrrolidin-3-yl]propan-2-ol hydrochloride](/img/structure/B13491745.png)
